1,3,5-Triazine-2,4,6-triamine hydrofluoride

Beschreibung

Eigenschaften

IUPAC Name |

1,3,5-triazine-2,4,6-triamine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.FH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVOAHDTZACBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481010 | |

| Record name | Melamine hydrogen flouride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-03-2 | |

| Record name | Melamine hydrogen flouride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanism of 1,3,5-Triazine-2,4,6-triamine Hydrofluoride

This guide provides a comprehensive exploration of the synthesis of 1,3,5-Triazine-2,4,6-triamine hydrofluoride, a compound of interest for researchers and professionals in drug development and materials science. We will first delve into the industrial synthesis of the precursor, 1,3,5-Triazine-2,4,6-triamine (melamine), followed by a detailed examination of its subsequent conversion to the hydrofluoride salt. This document emphasizes the underlying chemical principles and provides practical, field-proven insights into the experimental procedures.

Introduction to 1,3,5-Triazine-2,4,6-triamine and its Hydrofluoride Salt

1,3,5-Triazine-2,4,6-triamine, commonly known as melamine, is a nitrogen-rich organic compound with a symmetrical 1,3,5-triazine skeleton.[1][2] Its high nitrogen content, approximately 66% by mass, contributes to its fire-retardant properties.[1] Melamine is a crucial component in the production of melamine-formaldehyde resins, which are durable thermosetting plastics used in a wide array of applications, including laminates, coatings, and dinnerware.[1][3]

The formation of melamine salts, such as the hydrofluoride, can modify its physical and chemical properties, opening avenues for new applications. Melamine and its salts are utilized as fire-retardant additives in various materials like paints, plastics, and paper.[1][4] The synthesis of melamine hydrofluoride involves a fundamental acid-base reaction, which this guide will explore in detail.

Part 1: Synthesis of the Precursor: 1,3,5-Triazine-2,4,6-triamine (Melamine)

The industrial production of melamine predominantly utilizes urea as the starting material.[5][6] This process is favored for its economic viability.[6] There are two primary methods for melamine synthesis from urea: a high-pressure, non-catalytic liquid-phase process and a low-pressure, catalytic gas-phase process.[7][8]

Reaction Mechanism of Melamine Synthesis from Urea

The overall chemical transformation of urea to melamine can be summarized by the following reaction:

6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂

This conversion is understood to proceed in two main steps:[1][7]

-

Decomposition of Urea: Urea decomposes into isocyanic acid (HNCO) and ammonia (NH₃).[1][5] (NH₂)₂CO ⇌ HNCO + NH₃

-

Trimerization of Isocyanic Acid: The isocyanic acid then undergoes trimerization to form melamine.[5] 6 HNCO → C₃H₆N₆ + 3 CO₂

The liberated ammonia from the first step can also react with isocyanic acid, contributing to the formation of melamine.[1]

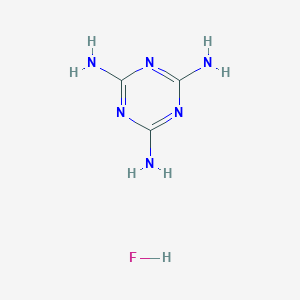

Caption: Protonation of melamine by hydrofluoric acid.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of melamine hydrofluoride. Extreme caution must be exercised when handling hydrofluoric acid.

Materials:

-

1,3,5-Triazine-2,4,6-triamine (Melamine, high purity)

-

Hydrofluoric acid (48% aqueous solution)

-

Deionized water

-

Ethanol

-

Polypropylene or Teflon beakers and magnetic stir bar

-

Magnetic stir plate

-

Fume hood designed for acid work

-

Appropriate Personal Protective Equipment (PPE)

Procedure:

-

Preparation: In a fume hood, dissolve a specific molar amount of melamine in a minimal amount of warm deionized water in a polypropylene beaker with stirring.

-

Reaction: Slowly add a stoichiometric equivalent of 48% hydrofluoric acid dropwise to the melamine solution while stirring continuously. An exothermic reaction may be observed.

-

Precipitation and Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the melamine hydrofluoride salt.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel with a polyethylene filter plate.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and residual acid.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Part 3: Critical Safety Considerations for Handling Hydrofluoric Acid

Hydrofluoric acid is an extremely corrosive and toxic substance. [9]It can cause severe burns that may not be immediately painful, and it can penetrate the skin to cause deep tissue and bone damage. [10]Systemic toxicity can also occur. [10] Mandatory Safety Precautions:

-

Engineering Controls: All work with hydrofluoric acid, especially concentrated solutions, must be conducted in a certified chemical fume hood. [11]* Personal Protective Equipment (PPE):

-

Emergency Preparedness:

-

An eyewash station and safety shower must be immediately accessible.

-

A tube of calcium gluconate gel must be readily available as a first aid treatment for skin exposure.

-

Never work with HF alone. [10]

-

Part 4: Characterization of the Product

The synthesized this compound should be characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of new bands corresponding to N-H⁺ stretching and bending vibrations. Shift in the triazine ring vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show a downfield shift of the amine and ring protons upon protonation. ¹⁹F NMR will show a characteristic signal for the fluoride ion. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Fluorine should match the calculated theoretical values for [C₃H₇N₆]⁺F⁻. |

| Melting Point | A sharp melting point indicates a high degree of purity. |

Conclusion

The synthesis of this compound is a two-stage process that begins with the well-established industrial production of melamine from urea. The subsequent reaction of melamine with hydrofluoric acid is a classic acid-base protonation. While the chemistry is straightforward, the extreme hazards associated with hydrofluoric acid necessitate stringent safety protocols. This guide provides the foundational knowledge for researchers and drug development professionals to safely and effectively synthesize and handle this compound.

References

-

Melamine From Urea: Production Process. (URL: [Link])

-

The Chemistry of Melamine: Properties and Synthesis for Industrial Use. (2026, January 21). (URL: [Link])

- CN104478817A - Melamine salt and preparation method thereof - Google P

-

The Production Process Of Melamine Tableware - Dongyang Landun Commodity Co.,Ltd. (URL: [Link])

-

Melamine Process | PDF | Urea | Catalysis - Scribd. (URL: [Link])

-

Process for the production of high purity melamine from urea - TREA. (URL: [Link])

-

Melamine - Wikipedia. (URL: [Link])

-

INDUSTRIAL PRODUCTION OF MELAMINE Final | PDF - Slideshare. (URL: [Link])

-

Melamine | C3N3(NH2)3 | CID 7955 - PubChem. (URL: [Link])

-

Synthesis and Characterization of Melamine Halogen Acid Salts and its Application as Flame Retardant - Scientific.net. (2013, August 30). (URL: [Link])

- CN103965127A - Preparation method for melamine hydrobromide salt - Google P

-

Reaction Mechanism of Melamine Resins - Werner. (URL: [Link])

-

Gas-phase acid-base properties of melamine and cyanuric acid | Journal of the American Society for Mass Spectrometry - ACS Publications. (URL: [Link])

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (URL: [Link])

-

Guidelines for the Safe Handling of Hydrofluoric Acid. (2019, March 18). (URL: [Link])

-

(PDF) REACTION MECHANISM OF MELAMINE RESINS. - ResearchGate. (2025, August 7). (URL: [Link])

- US2537840A - Guanylmelamines and method of - Google P

-

Hydrofluoric Acid Safe Handling Guidelines - Environmental Health & Safety. (2025, November 14). (URL: [Link])

-

Melamine Production: A Chemical Processing Overview - Phoenix Equipment. (URL: [Link])

-

How to make a salt of a novel compound? - ResearchGate. (2012, July 25). (URL: [Link])

-

Standard Operating Procedure: Hydrofluoric Acid. (2017, September 6). (URL: [Link])

Sources

- 1. Melamine - Wikipedia [en.wikipedia.org]

- 2. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Melamine Made Of? Find Out the Ingredients and Production Process [elchemy.com]

- 4. Synthesis and Characterization of Melamine Halogen Acid Salts and its Application as Flame Retardant | Scientific.Net [scientific.net]

- 5. nbinno.com [nbinno.com]

- 6. Melamine synthesis - chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Melamine Production: A Chemical Processing Overview [phxequip.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 11. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

Melamine Hydrofluoride: An In-depth Technical Guide to its Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Crystalline Architecture of a Versatile Compound

Melamine (C₃H₆N₆), a nitrogen-rich organic compound, is a cornerstone in the synthesis of resins with widespread applications, from laminates to flame retardants.[1][2] Its ability to form stable salts and co-crystals through extensive hydrogen bonding networks has garnered significant interest in the fields of materials science and drug development. The introduction of a hydrofluoride moiety to the melamine structure presents an intriguing case for studying the interplay of protonation, hydrogen bonding, and crystal packing.

This technical guide provides a comprehensive analysis of the crystal structure of melamine hydrofluoride. While direct, publicly available crystallographic data for melamine hydrofluoride is limited, this guide synthesizes information from closely related melamine hydrohalides, particularly melamine hydrobromide, and established principles of crystallographic analysis to offer a detailed perspective.[3] We will delve into the synthesis of melamine hydrohalide crystals, the intricacies of their structural determination through single-crystal X-ray diffraction, and the pivotal role of hydrogen bonding in dictating the supramolecular architecture.

Synthesis and Crystallization of Melamine Hydrohalides

The synthesis of melamine hydrohalides is typically achieved through the reaction of melamine with the corresponding hydrohalic acid in an aqueous solution.[4] The resulting salt can then be crystallized by methods such as slow evaporation or cooling of a saturated solution.

Causality in Experimental Choices

The choice of solvent and crystallization technique is paramount in obtaining high-quality single crystals suitable for X-ray diffraction. Water is a common solvent due to the solubility of both melamine and hydrohalic acids. The rate of cooling or evaporation is a critical parameter; slow changes in saturation favor the growth of larger, more ordered crystals by allowing molecules to properly orient themselves onto the crystal lattice.

Protocol: Synthesis of Melamine Hydrohalide Crystals

The following is a generalized protocol for the synthesis of melamine hydrohalide crystals, which can be adapted for melamine hydrofluoride:

-

Dissolution: Dissolve a stoichiometric amount of melamine in a heated aqueous solution containing the desired hydrohalic acid (e.g., hydrofluoric acid for melamine hydrofluoride).

-

Filtration: While hot, filter the solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Covering the beaker with a watch glass with a few small holes will slow down the evaporation rate, promoting the formation of larger crystals.

-

Isolation: Once crystals have formed, isolate them by filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

-

Drying: Dry the crystals in a desiccator at room temperature.

Unraveling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic-level structure of crystalline materials.[5][6] It allows for the precise measurement of unit cell dimensions, space group symmetry, and the positions of individual atoms within the crystal lattice.

The Rationale Behind the Technique

SCXRD relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, a three-dimensional model of the electron density, and thus the atomic structure, can be constructed.[7]

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

The Crystal Structure of Melamine Hydrohalides: A Case Study of Melamine Hydrobromide

In the absence of specific data for melamine hydrofluoride, the crystal structure of melamine hydrobromide provides a valuable model for understanding the structural characteristics of this class of compounds.[3]

The crystal structure of melamine hydrobromide reveals that the melamine molecule is protonated at one of the ring nitrogen atoms, forming a [H-Melamine]⁺ cation.[3] These cations are linked together through N-H···N hydrogen bonds to form infinite ribbons. These ribbons are then laterally associated with bromide anions and, in some cases, water molecules of crystallization.[3]

Crystallographic Data for Melamine Hydrobromide

The following table summarizes the key crystallographic parameters for melamine hydrobromide.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.654(2) |

| b (Å) | 12.345(3) |

| c (Å) | 9.423(2) |

| β (°) | 109.98(2) |

| Volume (ų) | 837.9(3) |

| Z | 4 |

Note: These values are for melamine hydrobromide and serve as an illustrative example.

The Supramolecular Glue: Hydrogen Bonding in Melamine Hydrofluoride

The structure and stability of melamine hydrofluoride crystals are dominated by an extensive network of hydrogen bonds. The protonated melamine cation acts as a hydrogen bond donor through its amino groups and the protonated ring nitrogen. The fluoride anion is a strong hydrogen bond acceptor.

The Nature of Hydrogen Bonds

Hydrogen bonds are electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. In melamine hydrofluoride, the key hydrogen bonds are expected to be of the N-H···F and N-H···N types. These interactions are directional and play a crucial role in determining the packing of molecules in the crystal.[8]

Visualizing the Hydrogen Bonding Network

The following diagram illustrates the anticipated primary hydrogen bonding interactions in the melamine hydrofluoride crystal structure.

Caption: A conceptual diagram of the primary hydrogen bonds in melamine hydrofluoride.

Conclusion and Future Directions

The crystal structure of melamine hydrofluoride, inferred from its hydrohalide analogues, is characterized by a protonated melamine cation and an extensive network of hydrogen bonds involving the fluoride anion. This guide has provided a framework for understanding its synthesis, structural analysis, and the fundamental interactions that govern its crystalline architecture.

Definitive crystallographic data for melamine hydrofluoride would be a valuable addition to the scientific literature. Future research should focus on the growth of high-quality single crystals and their analysis using modern X-ray diffraction techniques. Such studies would provide precise bond lengths and angles, a definitive assignment of the space group, and a detailed map of the hydrogen bonding network, offering deeper insights into the structure-property relationships of this important compound.

References

-

Melamine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Melamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Li, Y., et al. (2012). Melamine crystallization: physicochemical properties, interactions with other lithogenic salts and response to therapeutic agents. Urological Research, 40(1), 51-59.

- Bigi, A., et al. (1998). Crystal Structure and Spectroscopic Analysis of Melamine Hydrobromide. Evidence for iso-Melamine Cations and Charge-Transfer Com. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.

- Mough, S. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?.

- Ranganathan, A., Pedireddi, V. R., & Rao, C. N. R. (1999). Hydrothermal Synthesis of Organic Channel Structures: 1:1 Hydrogen-Bonded Adducts of Melamine with Cyanuric and Trithiocyanuric Acids. Journal of the American Chemical Society, 121(8), 1776-1779.

- Cairns, T. L. (1951). U.S. Patent No. 2,537,840. Washington, DC: U.S.

- Esteve-Subiela, A., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911.

- Bann, B., & Miller, S. A. (1958). Melamine and Derivatives of Melamine. Chemical Reviews, 58(1), 131-172.

- Pedireddi, V. R., & Rao, C. N. R. (2002). Supramolecular Hydrogen-Bonded Structure of a 1:2 Adduct of Melamine with Boric Acid. Journal of Molecular Structure, 613(1-3), 129-133.

-

Melamine hydrochloride. (n.d.). In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

- Prior, T. J., et al. (2013). The structure of the melamine–cyanuric acid co-crystal. CrystEngComm, 15(30), 5838-5843.

- Lee, J. A. (2018).

- Raj, K., et al. (2022). Novel melamine – salicylic salt solvates and co-crystals; an analysis of the energetic parameters of the intermolecular hydrogen bonds stabilizing the crystal structure. CrystEngComm, 24(26), 4735-4749.

- de la Torre, G., et al. (2012). Synthesis, characterization and photophysical properties of a melamine-mediated hydrogen-bound phthalocyanine–perylenediimide assembly. Chemical Science, 3(11), 3249-3255.

- Knaggs, I. E., & Lonsdale, K. (1940). The structure of melamine, C3N6H6. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 177(969), 140-149.

-

Melamine: Structure, Formula, Properties & Key Uses. (n.d.). Vedantu. Retrieved January 23, 2026, from [Link]

- Yaghi, O. M., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), eaao1399.

- Wang, Y., et al. (2009). Stability of Hydrogen-Bonded Supramolecular Architecture under High Pressure Conditions: Pressure-Induced Amorphization in Melamine−Boric Acid Adduct. Langmuir, 25(7), 4175-4180.

-

Melamine hydrobromide(MHB). (n.d.). Nxochemical. Retrieved January 23, 2026, from [Link]

- Foreman, R. W., & Veatch, F. (1965). U.S. Patent No. 3,177,215. Washington, DC: U.S.

- Li, B., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5840-5866.

Sources

- 1. Melamine - Wikipedia [en.wikipedia.org]

- 2. Melamine: Structure, Formula, Properties & Key Uses [vedantu.com]

- 3. Crystal structure and spectroscopic analysis of melamine hydrobromide. Evidence for iso-melamine cations and charge–transfer complexes in the solid state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. US2537840A - Guanylmelamines and method of - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel melamine – salicylic salt solvates and co-crystals; an analysis of the energetic parameters of the intermolecular hydrogen bonds stabilizing the ... - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00684G [pubs.rsc.org]

Physical and chemical properties of 1,3,5-Triazine-2,4,6-triamine hydrofluoride

An In-depth Technical Guide to 1,3,5-Triazine-2,4,6-triamine hydrofluoride: Properties, Analysis, and Applications in Drug Development

Introduction

1,3,5-Triazine-2,4,6-triamine, commonly known as melamine, is a nitrogen-rich heterocyclic compound that serves as a foundational scaffold in numerous applications, from polymer resins to medicinal drugs.[1][2] When combined with hydrofluoric acid, it forms this compound (CAS 123334-03-2), a salt that has garnered interest as a specialized reagent.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, analytical characterization, and its emerging role as a fluorinating agent in the context of modern drug discovery.

The strategic introduction of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[5][6] Reagents that offer a safe and effective means of incorporating fluorine are therefore of immense value. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the effective use and characterization of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application. This section details the key physical and chemical identifiers for this compound.

Structure and Identification

The compound consists of the protonated melamine cation and a fluoride anion. The positive charge is delocalized across the triazine ring system, a feature that contributes to its stability.

Caption: Chemical structure of the melamine core.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1,3,5-Triazine-2,4,6-triamine;hydrofluoride | [4] |

| Synonyms | Melamine hydrofluoride, Melamine hydrogen fluoride | [3][4] |

| CAS Number | 123334-03-2 | [3][4] |

| Molecular Formula | C₃H₇N₆F (or C₃H₆N₆·HF) | [4] |

| Molecular Weight | 146.13 g/mol |[3][4] |

Physical Properties

The physical properties of the hydrofluoride salt are influenced by the strong ionic and hydrogen-bonding interactions between the protonated melamine cation and the fluoride anion.

Table 2: Physical Property Data

| Property | Value | Comments and Rationale | Source(s) |

|---|---|---|---|

| Appearance | Light yellow transparent liquid | This commercial description likely refers to a solution or a specific formulation. As a salt, the pure compound is expected to be a white to off-white crystalline solid, similar to its parent, melamine. | [4] |

| Density | 1.339 g/mL at 25 °C | This value is likely for the commercially available liquid form. The solid form's density would be higher, comparable to melamine's 1.57 g/cm³. | [3] |

| Melting Point | >300 °C (decomposes) | Estimated based on the high thermal stability of the melamine parent, which decomposes above 300 °C. Salts often have high melting points. | [1][7] |

| Solubility | Water (moderate), Hot Alcohol (slightly soluble), Ether/Benzene (insoluble) | The salt's polarity increases its aqueous solubility compared to melamine (3.2 g/L). It remains insoluble in non-polar organic solvents. | [1][8] |

| pKa | 5.0 (for the conjugate acid) | The melamine core is basic. Protonation occurs on one of the ring nitrogens, and this value reflects the acidity of the resulting cation. |[1] |

Chemical Properties and Reactivity

The primary utility of this compound in drug development stems from its function as a stable and effective fluorinating agent.

Role as a Fluorinating Agent

This compound serves as a solid, easily handled source of hydrogen fluoride. It is considered a type of hydrogen fluoride complex or salt, which offers significant handling advantages over anhydrous or aqueous HF.

-

Mechanism of Action: In a suitable solvent, the compound provides a source of fluoride ions (F⁻) and a proton source (the melamine cation). This allows it to participate in nucleophilic substitution reactions (e.g., converting an alcohol to an alkyl fluoride) or addition reactions to double bonds. Its efficacy is often enhanced in aprotic polar solvents that can solvate the cation, freeing the fluoride anion for reaction.

-

Expertise in Application: The choice to use a reagent like this over others (e.g., SF₄, DAST) is driven by safety and selectivity. Melamine hydrofluoride is less aggressive, making it suitable for sensitive substrates with multiple functional groups. Its solid nature simplifies stoichiometry and handling compared to gaseous or highly corrosive liquid reagents.

Caption: Conceptual workflow for a nucleophilic fluorination reaction.

Stability and Decomposition

The compound is stable under standard storage conditions.[9] However, it is incompatible with certain substance classes and will decompose under thermal stress.

-

Thermal Decomposition: When heated strongly, it is expected to decompose, releasing hydrogen fluoride gas and the decomposition products of melamine, which include nitrogen oxides, carbon monoxide, and cyanide fumes.[9]

-

Incompatibilities: As a salt of a weak base and a weak acid, it will react with both strong acids and strong bases. Contact with strong oxidizing agents should also be avoided.[9]

Synthesis and Preparation

The preparation of this compound is a straightforward acid-base reaction. The following protocol is based on established procedures for similar melamine salts and fundamental chemical principles.[10]

Caption: High-level synthesis pathway from precursor to final product.

Experimental Protocol: Laboratory-Scale Synthesis

Causality Statement: This protocol is designed for self-validation. The success of the synthesis is confirmed by the precipitation of the product upon cooling, a direct consequence of its lower solubility at reduced temperatures compared to the reactants. Purity is then assessed via the analytical methods described in Section 4.

-

Reagent Preparation:

-

In a fume hood, prepare a 1 M solution of hydrofluoric acid (HF). Extreme caution is required when handling HF.

-

Weigh 12.61 g (0.1 mol) of high-purity melamine powder.[9]

-

-

Reaction Setup:

-

Place the melamine powder into a 250 mL fluorinated polyethylene beaker equipped with a magnetic stirrer.

-

Add 100 mL of deionized water and begin stirring to form a slurry. Melamine has low solubility in cold water.

-

-

Acid Addition:

-

Slowly add 100 mL of the 1 M HF solution (0.1 mol) to the melamine slurry over 20-30 minutes.

-

Rationale: The slow addition is crucial to control the exothermic heat of reaction and prevent splashing of the corrosive acid.

-

-

Dissolution and Filtration:

-

Gently heat the mixture to 60-70 °C with continuous stirring. The melamine will react and dissolve as the salt is formed.

-

Once the solution is clear, perform a hot filtration using a Büchner funnel to remove any insoluble impurities.

-

-

Crystallization and Isolation:

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for 1-2 hours to maximize crystal formation.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals twice with 20 mL portions of cold ethanol to remove residual water and impurities.

-

Dry the crystals under vacuum at 50 °C to a constant weight.

-

Analytical and Characterization Methods

Confirming the identity, purity, and structure of the synthesized compound is a critical step. A multi-technique approach ensures comprehensive characterization.

Sources

- 1. Melamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Melamine hydrogen flouride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. 1,3,5-Triazine-2,4,6-triamine(108-78-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

Spectroscopic characterization of melamine hydrofluoride (FTIR, NMR, XRD)

An In-depth Technical Guide to the Spectroscopic Characterization of Melamine Hydrofluoride

This guide provides a comprehensive technical overview for the synthesis and multi-faceted spectroscopic characterization of melamine hydrofluoride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causal relationships behind experimental choices and data interpretation. We will explore the structural transformation of melamine upon protonation with hydrofluoric acid, validated through a synergistic application of Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Powder X-ray Diffraction (XRD).

Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound widely utilized in the synthesis of resins, laminates, and flame retardants[1][2]. Its planar structure, featuring a triazine ring and three exocyclic amino groups, makes it a potent hydrogen bond donor and acceptor. The protonation of melamine by a strong acid like hydrofluoric acid (HF) yields melamine hydrofluoride, a salt with altered physicochemical properties. This structural modification, involving the formation of a melaminium cation and a fluoride anion, fundamentally changes the electronic distribution, bond characteristics, and crystal packing of the parent molecule.

Accurate and unambiguous characterization of this salt is paramount for quality control, reaction monitoring, and understanding its potential applications. This guide details the integrated use of FTIR, NMR (¹H, ¹³C, ¹⁹F), and XRD to provide a complete structural portrait of melamine hydrofluoride, ensuring scientific integrity through self-validating protocols and authoritative grounding.

Synthesis and Sample Preparation

The synthesis of melamine hydrofluoride is a straightforward acid-base reaction. The success of subsequent spectroscopic analyses hinges on the purity of the final product and proper sample preparation.

Experimental Protocol: Synthesis

-

Dissolution: In a well-ventilated fume hood, dissolve melamine (1.0 eq) in a minimal amount of warm deionized water with stirring. Gentle heating (~60-70°C) may be required to achieve full dissolution.

-

Acidification: While stirring, slowly add an aqueous solution of hydrofluoric acid (48% HF, 1.0 eq) dropwise to the melamine solution. Caution: Hydrofluoric acid is extremely corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

-

Precipitation & Crystallization: Upon addition of HF, a white precipitate of melamine hydrofluoride should form. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath for 30-60 minutes to maximize crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether) to aid in drying.

-

Drying: Dry the purified melamine hydrofluoride product in a vacuum oven at a moderate temperature (~50°C) to a constant weight.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy is a powerful first-line technique to confirm the protonation of the amino groups and observe shifts in the triazine ring vibrations. The transition from -NH₂ to -NH₃⁺ introduces new vibrational modes and alters existing ones due to changes in bond strength and mass.

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the dried melamine hydrofluoride powder onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum by performing an ATR correction and baseline correction as needed.

Data Interpretation and Causality

The protonation of melamine to form the melaminium ion is clearly evidenced by distinct changes in the FTIR spectrum. The most significant changes are expected in the N-H stretching and bending regions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) - Melamine | Expected Wavenumber (cm⁻¹) - Melamine Hydrofluoride | Justification for Change |

| N-H Stretching (Amine) | 3100–3500 (broad)[3][4] | ~2800-3200 (very broad) | Formation of -NH₃⁺ leads to stronger hydrogen bonding, causing a significant red-shift (lower frequency) and broadening of the N-H stretching bands. |

| N-H Bending (Scissoring) | ~1647[4][5] | ~1660-1680 | Protonation restricts bending, leading to a blue-shift (higher frequency). This region may overlap with triazine ring modes. |

| Triazine Ring Vibrations | ~1540-1580 (C=N stretching)[5][6] | Shifted | Protonation alters the electronic structure of the triazine ring, causing shifts in its characteristic stretching and deformation modes. |

| Triazine Ring Bending | ~814 (out-of-plane)[4][5] | Shifted | Changes in molecular symmetry and intermolecular interactions upon salt formation affect the out-of-plane bending modes. |

Table 1: Comparative FTIR Peak Assignments for Melamine and Melamine Hydrofluoride.

The appearance of a very broad, strong absorption band centered around 3000 cm⁻¹ is a hallmark of ammonium salt formation and provides compelling evidence for successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides atomic-level information on the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, making it indispensable for confirming the structure of melamine hydrofluoride.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh (~5-10 mg) of melamine hydrofluoride and dissolve it in a suitable deuterated solvent (~0.6 mL), such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it avoids the exchange of acidic N-H protons with the solvent.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The broad signal from the -NH₃⁺ protons may require adjustment of acquisition parameters.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and acquisition is typically rapid. A suitable chemical shift reference (e.g., external CFCl₃) should be used.

Data Interpretation and Causality

The NMR data provides complementary evidence of protonation and confirms the presence of the fluoride counter-ion.

In melamine, the amine protons (-NH₂) typically appear as a single, somewhat broad peak. Upon protonation to melamine hydrofluoride, these protons become part of an -NH₃⁺ group. This leads to a significant downfield (higher ppm) shift due to the deshielding effect of the positive charge. Studies on melamine analysis have shown its utility in various matrices[7][8][9].

Melamine exhibits a single resonance in the ¹³C NMR spectrum, as all three carbons in the triazine ring are chemically equivalent[1][10][11]. Protonation of the adjacent nitrogen atoms alters the electronic environment of these carbons, typically causing a slight shift in their resonance.

This experiment is crucial and definitive. The presence of a fluoride anion (F⁻) will produce a signal in the ¹⁹F NMR spectrum. The chemical shift of the fluoride ion is sensitive to its environment (solvent, concentration, counter-ion). The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing compounds[12][13][14]. A single peak confirms the presence of the fluoride counter-ion.

| Nucleus | Typical Shift (δ) - Melamine | Expected Shift (δ) - Melamine Hydrofluoride | Justification for Change |

| ¹H | ~6.5-7.0 ppm (-NH₂) | >7.5 ppm (broad, -NH₃⁺) | The positive charge on the nitrogen atom strongly deshields the attached protons, causing a downfield shift. |

| ¹³C | ~167 ppm (in DMSO-d₆)[1] | ~165-170 ppm | Protonation of the ring nitrogens induces a change in the electronic shielding of the ring carbons, resulting in a chemical shift change. |

| ¹⁹F | N/A | ~ -120 to -150 ppm (vs CFCl₃) | A distinct signal appears, confirming the presence of the fluoride anion in the salt structure. |

Table 2: Comparative NMR Chemical Shifts for Melamine and Melamine Hydrofluoride.

Powder X-ray Diffraction (XRD): Unveiling the Crystal Structure

While FTIR and NMR confirm the molecular structure, Powder XRD provides definitive proof of the solid-state arrangement. The formation of a salt necessitates a new crystal lattice to accommodate the melaminium cations and fluoride anions. Therefore, the XRD pattern of melamine hydrofluoride will be fundamentally different from that of pure melamine.

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: Finely grind the crystalline melamine hydrofluoride sample into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim.

-

Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction data over a specified 2θ range (e.g., 5° to 70°) using Cu Kα radiation. The step size and scan speed should be optimized to obtain high-resolution data.

-

Data Analysis: Process the raw data to identify the positions (2θ) and intensities of the diffraction peaks.

Data Interpretation and Causality

-

Melamine: Crystalline melamine has a well-documented monoclinic crystal structure[15]. Its XRD pattern shows characteristic sharp peaks corresponding to its specific lattice parameters.

-

Melamine Hydrofluoride: The incorporation of fluoride ions and the protonation of melamine molecules disrupt the original crystal packing. This results in a completely new set of diffraction peaks at different 2θ angles. The new pattern is a unique "fingerprint" for the crystalline structure of melamine hydrofluoride. Comparing the experimental pattern to that of the starting material confirms the formation of a new crystalline phase and can be used to assess its purity[16][17].

Integrated Characterization Workflow

The synergy between these three techniques provides a robust and self-validating system for the characterization of melamine hydrofluoride. The logical flow of analysis ensures a comprehensive understanding of the material from the molecular to the macroscopic level.

Caption: Integrated workflow for the synthesis and characterization of melamine hydrofluoride.

Conclusion

The spectroscopic characterization of melamine hydrofluoride is a clear example of how a multi-technique approach provides unambiguous structural elucidation. FTIR confirms the crucial functional group transformation from an amine to an ammonium salt. NMR spectroscopy offers a detailed map of the molecular structure, with ¹⁹F NMR providing definitive evidence of the fluoride counter-ion. Finally, Powder XRD verifies the formation of a new, unique crystalline solid. By following these validated protocols and understanding the causality behind the spectral changes, researchers can confidently synthesize and characterize this and other related compounds with a high degree of scientific rigor.

References

-

V. V. S. R. R. Vanga, S. S. V. R. R. Vanga, and V. R. Vanga, "Synthesis, Structure and Properties of Melamine-Based pTHF-Urethane Supramolecular Compounds," SciSpace, N.D. [Online]. Available: [Link]

-

M. Irfan, S. V. Ley, and M. G. Organ, "Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR)," National Institutes of Health, 2020. [Online]. Available: [Link]

-

ResearchGate, "(a) Experimental FTIR spectrum of melamine. Calculated IR spectra with...," ResearchGate, N.D. [Online]. Available: [Link]

-

ResearchGate, "FTIR spectra of melamine and sam 2, 3, 6.," ResearchGate, N.D. [Online]. Available: [Link]

-

PubChem, "Melamine," PubChem, N.D. [Online]. Available: [Link]

-

ResearchGate, "Crystal structure and spectroscopic analysis of melamine hydrobromide. Evidence for iso-melamine cations and charge?transfer complexes in the solid state," ResearchGate, 2016. [Online]. Available: [Link]

-

Y. Wang et al., "Combinatorial Vibration-Mode Assignment for the FTIR Spectrum of Crystalline Melamine: A Strategic Approach toward Theoretical IR Vibrational Calculations of Triazine-Based Compounds," ACS Publications, 2016. [Online]. Available: [Link]

-

NMR Facility, UCSB Chem and Biochem, "19F Chemical Shifts and Coupling Constants," University of California, Santa Barbara, N.D. [Online]. Available: [Link]

-

ResearchGate, "Simultaneous detection of melamine and cyanuric acid using powder X-ray diffraction," ResearchGate, 2013. [Online]. Available: [Link]

-

Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia, N.D. [Online]. Available: [Link]

-

E. W. Hughes, "The crystal structure of melamine," Journal of the American Chemical Society, vol. 63, no. 4, pp. 1737-1752, 1941. [Online]. Available: [Link]

-

ResearchGate, "Combinatorial Vibration-Mode Assignment for FTIR Spectrum of Crystalline Melamine: a Strategic Approach towards Theoretical IR Vibrational Calculations of Triazine-Based Compounds," ResearchGate, 2016. [Online]. Available: [Link]

-

S. H. Lee et al., "Deep Learning-Based Quantitative Assessment of Melamine and Cyanuric Acid in Pet Food Using Fourier Transform Infrared Spectroscopy," MDPI, 2023. [Online]. Available: [Link]

-

Human Metabolome Database, "13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0041922)," Human Metabolome Database, N.D. [Online]. Available: [Link]

-

S. J. Maginn, "The structure of the melamine–cyanuric acid co-crystal," CrystEngComm (RSC Publishing), 2003. [Online]. Available: [Link]

-

A. A. A. J. L. A. A. A. J. L. et al., "FT-IR fingerprinting as an Analytical tool for determination of Melamine leaching from Melamine tablewares and their Biological implications," National Institutes of Health, 2017. [Online]. Available: [Link]

-

D. W. Lachenmeier et al., "NMR-spectroscopy for nontargeted screening and simultaneous quantification of health-relevant compounds in foods: the example of melamine," PubMed, 2009. [Online]. Available: [Link]

-

M. D. M. C. Jones and S. J. Kadlecek, "New Frontiers and Developing Applications in 19F NMR," National Institutes of Health, 2013. [Online]. Available: [Link]

-

ResearchGate, "Melamine Derivatives - A Review on Synthesis and Application," ResearchGate, 2015. [Online]. Available: [Link]

-

Y. Wang et al., "Investigation on the Stability of Derivative Melam from Melamine Pyrolysis under High Pressure," Semantic Scholar, 2018. [Online]. Available: [Link]

-

ResearchGate, "1 H-NMR spectra of the melamine M with (a) dendron CzA1, complex M-CzA1...," ResearchGate, N.D. [Online]. Available: [Link]

-

ResearchGate, "UV-visible absorption spectra of melamine (a) and M-Lys (c) in neutral...," ResearchGate, N.D. [Online]. Available: [Link]

- G. M. S. G. M. S. and P. P. P. P., "Process for the synthesis of melamine cyanurate," Google Patents, 1993. [Online].

-

Human Metabolome Database, "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164)," Human Metabolome Database, N.D. [Online]. Available: [Link]

-

Waters Corporation, "Screening for Melamine, Cyanuric Acid, and Dicyandiamide in Powdered Milk and Infant Formula Using Mass Detection," Waters Corporation, N.D. [Online]. Available: [Link]

-

D. W. Lachenmeier et al., "NMR-Spectroscopy for Nontargeted Screening and Simultaneous Quantification of Health-Relevant Compounds in Foods: The Example of Melamine," National Institutes of Health, 2009. [Online]. Available: [Link]

-

ResearchGate, "The Synthesis of a New Glycoluryl–Melamine–Formaldehyde Polymer under the Action of HEDP and the Investigation of the Content of Methylol Groups and Free Formaldehyde," ResearchGate, 2017. [Online]. Available: [Link]

-

SpectraBase, "HYDROFLUORIC ACID - Optional[19F NMR] - Chemical Shifts," SpectraBase, N.D. [Online]. Available: [Link]

-

M. A. Shenoy and V. D. Athawale, "Specular reflectance and derivative spectrometric studies on lac‐melamine formaldehyde (MF) resin blends," Emerald Publishing, 2006. [Online]. Available: [Link]

-

ResearchGate, "XRD patterns of melamine and acid-treated melamine samples.," ResearchGate, N.D. [Online]. Available: [Link]

- Google Patents, "Anhydrous high-pressure melamine synthesis," Google Patents, 1995. [Online].

-

C. C. C. C. et al., "Synthesis and SHG properties of the melamine-based material (C 3 N 6 H 7 )ZnX 3 (C 3 N 6 H 6 ) (X = Cl, Br)," Dalton Transactions (RSC Publishing), 2015. [Online]. Available: [Link]

-

L. Vaclavik et al., "Rapid determination of melamine and cyanuric acid in milk powder using direct analysis in real time-time-of-flight mass spectrometry," PubMed, 2010. [Online]. Available: [Link]

-

Magritek, "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR," Magritek, N.D. [Online]. Available: [Link]

-

ResearchGate, "NMR-Spectroscopy for Nontargeted Screening and Simultaneous Quantification of Health-Relevant Compounds in Foods: The Example of Melamine | Request PDF," ResearchGate, 2009. [Online]. Available: [Link]

Sources

- 1. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR-spectroscopy for nontargeted screening and simultaneous quantification of health-relevant compounds in foods: the example of melamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR-Spectroscopy for Nontargeted Screening and Simultaneous Quantification of Health-Relevant Compounds in Foods: The Example of Melamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Melamine(108-78-1) 13C NMR spectrum [chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. magritek.com [magritek.com]

- 15. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Triazine-2,4,6-triamine Hydrofluoride

Foreword: Understanding the Thermal Behavior of Melamine Salts for Advanced Applications

1,3,5-Triazine-2,4,6-triamine, commonly known as melamine, is a nitrogen-rich compound that serves as a cornerstone for a multitude of materials, from flame retardants to thermosetting resins.[1][2] The formation of melamine salts, through the protonation of its amino groups, offers a versatile strategy to modify its physicochemical properties, including thermal stability. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of a specific salt, 1,3,5-Triazine-2,4,6-triamine hydrofluoride (melamine hydrofluoride). While direct experimental data for this particular salt is not extensively available in public literature, this document synthesizes information from closely related melamine salts and adducts to present a scientifically grounded understanding of its expected behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal characteristics of melamine derivatives for various applications.

Synthesis of this compound: A Proposed Protocol

The synthesis of melamine hydrofluoride can be logically extrapolated from the general principles of acid-base chemistry and the known synthesis of other melamine salts. The following proposed protocol is designed to be a self-validating system, with in-process controls to ensure the formation of the desired product.

Causality Behind Experimental Choices

The choice of an aqueous medium is predicated on the moderate solubility of melamine in hot water and the complete miscibility of hydrofluoric acid. The controlled, dropwise addition of the acid is crucial to manage the exothermic nature of the neutralization reaction and to prevent localized overheating, which could lead to premature decomposition or the formation of side products. The subsequent cooling and crystallization step leverages the expected decrease in the solubility of the melamine salt at lower temperatures to facilitate its isolation.

Experimental Protocol: Synthesis of Melamine Hydrofluoride

Materials:

-

1,3,5-Triazine-2,4,6-triamine (Melamine, high purity)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Deionized water

-

Ethanol (for washing)

-

Standard laboratory glassware (beaker, magnetic stirrer, dropping funnel, etc.)

-

pH meter

-

Fume hood

Procedure:

-

In a fume hood, dissolve a specific molar amount of melamine in deionized water heated to 80-90°C with continuous stirring.

-

Once the melamine is fully dissolved, allow the solution to cool to approximately 50-60°C.

-

Slowly add an equimolar amount of 48% hydrofluoric acid dropwise to the melamine solution while monitoring the pH. The target pH should be in the weakly acidic range.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure a homogenous reaction.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the melamine hydrofluoride salt.

-

Collect the resulting white crystalline precipitate by vacuum filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials and residual acid.

-

Dry the product under vacuum at a temperature not exceeding 60°C to prevent any premature decomposition.

Characterization and Validation

The successful synthesis of melamine hydrofluoride should be confirmed by a suite of analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the triazine ring and the protonated amine groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the salt.

-

Elemental Analysis: To determine the nitrogen, carbon, hydrogen, and fluorine content, confirming the stoichiometry of the salt.

Thermal Stability and Decomposition Profile

The thermal behavior of this compound is anticipated to be a multi-stage process, influenced by both the hydrofluoride moiety and the inherent thermal characteristics of the melamine structure. The primary techniques for investigating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): A Stepwise Decomposition

TGA measures the change in mass of a sample as a function of temperature. For melamine hydrofluoride, a multi-step decomposition is predicted.

Table 1: Predicted TGA Data for this compound

| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Evolved Species |

| Stage 1 | 150 - 250 | ~12% | Hydrogen Fluoride (HF) |

| Stage 2 | 300 - 450 | ~80% | Ammonia (NH₃), Melam, Melem |

The initial, lower-temperature weight loss is attributed to the release of hydrogen fluoride. This is analogous to the decomposition of other melamine salts, such as melamine phosphate, which begins to decompose around 250°C with the release of phosphoric acid.[3] The subsequent major weight loss at higher temperatures corresponds to the decomposition of the melamine structure itself, a process known to begin around 300-350°C for pure melamine.[4] This stage involves the release of ammonia and the formation of condensation products like melam and melem.[4]

Differential Scanning Calorimetry (DSC): Energetics of Decomposition

DSC measures the heat flow into or out of a sample as it is heated. The DSC thermogram for melamine hydrofluoride is expected to show endothermic and/or exothermic events corresponding to the decomposition stages.

The initial release of hydrogen fluoride is likely to be an endothermic process, requiring energy to break the ionic bond between the protonated melamine and the fluoride ion. The subsequent decomposition of the melamine structure is a complex process that may involve both endothermic and exothermic events. The condensation reactions that form melam and melem are typically accompanied by the release of heat (exothermic).

Experimental Protocol: Thermal Analysis

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

-

Inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Procedure:

-

Accurately weigh 5-10 mg of the dried this compound sample into an alumina or platinum crucible.

-

Place the crucible in the STA instrument.

-

Heat the sample from room temperature to at least 600°C at a controlled heating rate (e.g., 10°C/min).

-

Maintain a constant flow of inert gas (e.g., 50 mL/min) throughout the experiment.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermograms to determine the onset temperatures of decomposition, peak temperatures, and percentage weight loss for each stage.

Proposed Decomposition Mechanism

The decomposition of this compound is hypothesized to proceed through a sequential mechanism, initiated by the release of the acidic component followed by the breakdown of the triazine core.

Stage 1: Dehydrofluorination

The initial thermal stress is expected to weaken the ionic interaction between the protonated triazine ring and the fluoride anion. This leads to the liberation of gaseous hydrogen fluoride (HF).

Reaction: C₃H₆N₆·HF → C₃H₆N₆ + HF(g)

Stage 2: Melamine Decomposition and Condensation

Following the release of HF, the resulting melamine molecule undergoes thermal decomposition. This well-studied process involves a series of condensation reactions with the elimination of ammonia (NH₃).[4] The primary products are more thermally stable, higher molecular weight compounds such as melam and melem.

Diagram 1: Proposed Decomposition Pathway of Melamine Hydrofluoride

Caption: A logical workflow for the synthesis and thermal analysis of melamine hydrofluoride.

Conclusion and Future Perspectives

This technical guide has outlined the expected thermal stability and decomposition behavior of this compound based on a synthesis of existing knowledge on related compounds. The proposed multi-stage decomposition, initiated by the release of hydrogen fluoride, provides a framework for understanding and predicting its performance in thermally demanding applications.

For a more definitive understanding, further experimental work is required to validate the proposed synthesis and to obtain precise TGA-DSC data for melamine hydrofluoride. Evolved gas analysis (EGA) coupled with mass spectrometry or FTIR would be invaluable for unequivocally identifying the decomposition products at each stage. Such studies will not only confirm the hypotheses presented here but also pave the way for the rational design of novel melamine-based materials with tailored thermal properties.

References

-

N. A. d. S. Almeida, J. C. B. de Almeida, and L. C. da Silva, "Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins," International Journal of Polymer Science, vol. 2017, Article ID 8059513, 2017. [Link]

-

T. R. Manley and D. A. Higgs, "Thermal degradation of melamine-formaldehyde resins," Journal of Applied Polymer Science, vol. 16, no. 4, pp. 1039-1049, 1972. [Link]

-

Baozhuan New Material, "The decomposition temperature of halogen-free flame retardants of melamine type," Additive BZ. [Link]

-

ResearchGate, "TG-DSC curves of melamine phosphate." [Link]

-

A. M. da Costa, et al., "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," Molecules, vol. 12, no. 4, pp. 845-863, 2007. [Link]

-

W. B. Gurunule, H. D. Juneja, and L. J. Paliwal, "Thermal Analysis of 8-Hydroxyquinoline – Melamine – Formaldehyde Tercopolymers," Oriental Journal of Chemistry, vol. 27, no. 3, pp. 915-922, 2011. [Link]

-

A. I. Balabanovich, et al., "The effect of melamine on the combustion and thermal decomposition behaviour of poly(butylene terephthalate)," Polymer Degradation and Stability, vol. 84, no. 3, pp. 433-441, 2004. [Link]

-

T. Nagaishi, et al., "Thermal decomposition of the addition compound of melamine with hydrogen peroxide," Journal of Thermal Analysis, vol. 36, no. 1, pp. 55-60, 1990. [Link]

- Google Patents, "Method for preparing 2,4,6-trifluoro-1,3,5-triazine."

-

ResearchGate, "Scheme 4 Thermal decomposition of melamine and the formation of graphitic carbon nitride." [Link]

-

Y. Li, et al., "Synthetic and thermal studies of four insensitive energetic materials based on oxidation of the melamine structure," RSC Advances, vol. 10, no. 73, pp. 44831-44838, 2020. [Link]

-

S. Wang, et al., "A Fast and Cost-Effective Detection of Melamine by Surface Enhanced Raman Spectroscopy Using a Novel Hydrogen Bonding-Assisted Supramolecular Matrix and Gold-Coated Magnetic Nanoparticles," Molecules, vol. 22, no. 1, p. 108, 2017. [Link]

-

M. B. Smith, "Melamine Derivatives - A Review on Synthesis and Application," European Journal of Organic Chemistry, vol. 2018, no. 20-21, pp. 2484-2503, 2018. [Link]

-

ResearchGate, "TGA and DSC thermograms of melamine-formaldehyde microcapsules of 1st series." [Link]

-

C. Dejugnat and G. B. Sukhorukov, "The Decomposition Process of Melamine Formaldehyde Cores: The Key Step in the Fabrication of Ultrathin Polyelectrolyte Multilayer Capsules," Langmuir, vol. 20, no. 17, pp. 7265-7270, 2004. [Link]

-

S. S. S. Sree, et al., "Spectral and Thermal Degradation of Melamine Cyanurate," ISRN Spectroscopy, vol. 2013, Article ID 780481, 2013. [Link]

-

ResearchGate, "(a) TG and DSC curves of melamine." [Link]

-

Wikipedia, "Melamine." [Link]

Sources

Solubility of Melamine Hydrofluoride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of melamine hydrofluoride. While direct solubility data for melamine hydrofluoride is not extensively available in public literature, this document synthesizes foundational knowledge of melamine's solubility, the chemical nature of its salts, and established methodologies to empower researchers, scientists, and drug development professionals in determining and understanding its behavior in various solvent systems. This guide delves into the theoretical underpinnings of melamine hydrofluoride's solubility, offers detailed experimental protocols for its determination, and discusses advanced analytical techniques for quantification.

Introduction: Understanding Melamine and its Salts

Melamine (C₃H₆N₆) is a nitrogen-rich organic compound characterized by a 1,3,5-triazine skeleton.[1] Its structure, featuring three primary amine groups, imparts a weakly alkaline nature, allowing it to react with acids to form salts.[2] This property is crucial in understanding the behavior of melamine hydrofluoride, which is the salt formed from the reaction of melamine with hydrofluoric acid (HF).

The solubility of melamine itself is limited in many common solvents. It is slightly soluble in water, with its solubility increasing significantly with temperature.[2][3] For instance, at 20°C, the aqueous solubility of melamine is approximately 3.1 g/L, which increases to 6.4% at 100°C.[2] Its solubility in organic solvents varies, with some solubility in polar solvents like formaldehyde, acetic acid, and hot ethylene glycol, but it is largely insoluble in nonpolar solvents such as benzene and carbon tetrachloride.[1][2]

The formation of a salt, such as melamine hydrofluoride, is expected to alter these solubility characteristics significantly. The introduction of the ionic hydrofluoride component will likely increase its polarity and, consequently, its affinity for polar solvents.

Physicochemical Properties of Melamine Hydrofluoride

While specific experimental data for melamine hydrofluoride is sparse, we can infer its likely properties based on the constituent components.

| Property | Melamine | Melamine Hydrofluoride (Predicted) |

| Molecular Formula | C₃H₆N₆ | C₃H₆N₆·HF[4] |

| Molar Mass | 126.12 g/mol [5] | 146.13 g/mol [4] |

| Appearance | White crystalline solid[1][5] | Expected to be a crystalline solid |

| pKa (of Melamine's conjugate acid) | 5.0[1] | The presence of the fluoride ion may influence the overall solution pH and equilibria. |

Factors Influencing the Solubility of Melamine Hydrofluoride

The solubility of melamine hydrofluoride will be governed by several key factors:

-

Solvent Polarity: As an ionic salt, melamine hydrofluoride is anticipated to be most soluble in polar solvents that can effectively solvate the melamine cation and the fluoride anion. Water, polar protic solvents (e.g., methanol, ethanol), and polar aprotic solvents (e.g., DMSO, DMF) are expected to be the most effective.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. This trend is observed with melamine itself and is expected to hold true for its hydrofluoride salt.[3]

-

pH of the Solution: The pH of the solvent will play a critical role. In acidic solutions, the equilibrium will shift to favor the protonated melamine cation, which may enhance solubility. Conversely, in alkaline solutions, the deprotonation of the melamine cation could lead to the precipitation of free melamine if its solubility limit is exceeded.

-

Common Ion Effect: The presence of other fluoride salts in the solution could decrease the solubility of melamine hydrofluoride due to the common ion effect.

Experimental Determination of Melamine Hydrofluoride Solubility

A systematic approach is required to accurately determine the solubility of melamine hydrofluoride in different solvents. The following sections outline a robust experimental workflow.

Synthesis of Melamine Hydrofluoride

A common method for synthesizing melamine salts involves reacting melamine with the corresponding acid in an aqueous medium.[6] For melamine hydrofluoride, a stoichiometric amount of hydrofluoric acid would be carefully added to a suspension of melamine in a suitable solvent, likely water, with controlled temperature. The resulting salt can then be isolated through filtration and drying.

Experimental Workflow for Solubility Measurement

The following diagram illustrates a typical workflow for determining the solubility of a compound like melamine hydrofluoride.

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

-

Preparation: Add an excess amount of finely powdered melamine hydrofluoride to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed. To ensure no solid particles are transferred, centrifugation or filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: The concentration of melamine in the clear supernatant is then determined using a suitable analytical method.

Analytical Techniques for Quantification

Accurate quantification of the dissolved melamine hydrofluoride is crucial. Several analytical techniques are well-suited for this purpose.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and common method for melamine analysis.[8][9] A reversed-phase C18 column or a hydrophilic interaction chromatography (HILIC) column can be used.[9][10] Detection is typically performed using a UV detector at a wavelength where melamine exhibits significant absorbance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[10][11][12] This technique provides confirmation of the analyte's identity and can achieve very low detection limits.

Sample Preparation for Analysis

Prior to analysis, the saturated solution may need to be diluted with the mobile phase to fall within the linear range of the calibration curve. An external calibration curve should be prepared using standards of known melamine hydrofluoride concentrations.[11]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for Melamine Hydrofluoride at 25°C

| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) |

| Water | 80.1 | Experimental Value | Calculated Value |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

Conclusion and Future Directions

The solubility of melamine hydrofluoride is a critical parameter for its potential applications in various scientific and industrial fields. While direct data is limited, this guide provides a robust framework for its determination. By combining knowledge of melamine's chemical properties with established experimental and analytical methodologies, researchers can systematically investigate and understand the solubility of melamine hydrofluoride in a wide range of solvent systems. Future work should focus on generating and publishing experimental solubility data for melamine hydrofluoride under various conditions to create a valuable resource for the scientific community.

References

- Vertex AI Search. (n.d.). Solubility Of Melamine Overview Clearly.

- Solubility of Things. (n.d.). Melamine.

- Sigma-Aldrich. (n.d.). Analysis of Melamine in Milk.

- Google Patents. (n.d.). CN104478817A - Melamine salt and preparation method thereof.

- National Institutes of Health. (n.d.). Recent developments in the detection of melamine.

- Wikipedia. (n.d.). Melamine.

- Sciendo. (n.d.). Prospects of using melamine solutions in reactive solvents in polymer technology.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information 1 Crystal engineering with copper and melamine.

- Chemical Reviews. (n.d.). melamine and derivatives of melamine.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Melamine by LC/MS/MS (Extended Method).

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Alfa Chemistry. (n.d.). CAS 123334-03-2 Melamine hydrogen fluoride.

- PubChem. (n.d.). Melamine.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Laboratory. (2009). A Fast Method for Determination of Melamine in Liquid Milk and Milk Powder by HPLC With UV Detection.

- Der Pharma Chemica. (n.d.). Identification and Determination of Melamine in Milk by High Performance Liquid Chromatography – UV Detector.

- PubChem. (n.d.). Melamine.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Laboratory. (2009). A Fast Method for Determination of Melamine in Liquid Milk and Milk Powder by HPLC With UV Detection.

- Der Pharma Chemica. (n.d.). Identification and Determination of Melamine in Milk by High Performance Liquid Chromatography – UV Detector.

- Google Patents. (n.d.). US5202438A - Process for the synthesis of melamine cyanurate.

Sources

- 1. Melamine - Wikipedia [en.wikipedia.org]

- 2. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5202438A - Process for the synthesis of melamine cyanurate - Google Patents [patents.google.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. fsis.usda.gov [fsis.usda.gov]

- 11. Analysis of Melamine in Milk [sigmaaldrich.com]

- 12. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Melamine Hydrofluoride

Introduction

Melamine hydrofluoride (C₃H₆N₆·HF) is a chemical compound that, while offering unique properties for various research and development applications, presents a significant and complex hazard profile that demands rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the critical importance of each safety measure. The dual nature of this compound, combining the chronic hazards of melamine with the acute, severe toxicity of the fluoride ion, necessitates a comprehensive and cautious approach.

This document will deconstruct the hazards associated with melamine hydrofluoride, detail the necessary engineering controls and personal protective equipment, and provide clear, actionable protocols for safe handling, storage, and emergency response. The causality behind each recommendation is explained to foster a proactive safety culture rooted in scientific understanding.

Hazard Analysis: A Compound of Dual Toxicity

The primary health and safety risks of melamine hydrofluoride stem from its two components: melamine and hydrogen fluoride. While it exists as a salt, its reaction with moisture, acids, or upon decomposition can liberate its constituent parts, each posing distinct and serious threats.

The Acute Danger: Hydrofluoric Acid (HF)

Upon dissociation, the fluoride ion is the most immediate and life-threatening hazard. Hydrogen fluoride is a highly corrosive and toxic substance capable of causing severe, deep-tissue burns and systemic toxicity.[1][2]

-

Mechanism of Toxicity : Unlike other acids, hydrofluoric acid is a weak acid, meaning it does not fully dissociate in solution.[1] This allows it to penetrate the skin and deep tissues before dissociating. Once dissociated, the free fluoride ions bind avidly with calcium and magnesium ions, leading to cellular death and bone decalcification.[2] This depletion of systemic calcium can lead to severe metabolic imbalances and life-threatening cardiac arrhythmias.[1][2]

-

Routes of Exposure and Symptoms :

-

Dermal (Skin) Contact : Exposure to melamine hydrofluoride powder on moist skin or solutions can release HF. Contact with HF can cause severe burns that may be delayed, especially at lower concentrations (<14.5%).[1] The pain is often described as deep and throbbing, disproportionate to the visible injury.[1] In severe cases, it can lead to tissue necrosis and discoloration.[2]

-

Inhalation : Inhaling dust from melamine hydrofluoride can introduce HF into the respiratory system. This can cause severe irritation of the nose and throat, leading to pulmonary edema (fluid in the lungs) and potentially death.[1][2] The odor of HF is pungent but should not be relied upon as a warning, as olfactory fatigue can occur.[1]

-

Ocular (Eye) Contact : Eye exposure can cause severe burns, corneal damage, and potentially permanent blindness.[2][3]

-

Ingestion : Swallowing the compound can cause severe burns to the mouth, throat, and stomach, and lead to systemic fluoride poisoning.[1][2]

-

The Chronic Hazard: Melamine

Melamine is a white, crystalline powder with its own set of health concerns, primarily associated with prolonged or repeated exposure.

-

Toxicity Profile : Melamine is toxic if ingested and can cause irritation to the skin, eyes, and respiratory tract.[4]

-